molecular formula C11H13BrClNO B7906732 N-(4-Bromophenethyl)-2-chloro-N-methylacetamide

N-(4-Bromophenethyl)-2-chloro-N-methylacetamide

Cat. No.: B7906732
M. Wt: 290.58 g/mol
InChI Key: KWLXXWOLWMANBK-UHFFFAOYSA-N
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Description

N-(4-Bromophenethyl)-2-chloro-N-methylacetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenethyl group, a chloro group, and a methylacetamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenethyl)-2-chloro-N-methylacetamide typically involves the reaction of 4-bromophenethylamine with 2-chloro-N-methylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenethyl)-2-chloro-N-methylacetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The bromophenethyl group can be oxidized to form corresponding bromophenylacetaldehyde or bromophenylacetic acid.

    Reduction Reactions: The compound can be reduced to form N-(4-bromophenethyl)-N-methylacetamide by removing the chloro group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Formation of N-(4-bromophenethyl)-2-azido-N-methylacetamide or N-(4-bromophenethyl)-2-thio-N-methylacetamide.

    Oxidation Reactions: Formation of 4-bromophenylacetaldehyde or 4-bromophenylacetic acid.

    Reduction Reactions: Formation of N-(4-bromophenethyl)-N-methylacetamide.

Scientific Research Applications

N-(4-Bromophenethyl)-2-chloro-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Bromophenethyl)-2-chloro-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(4-Bromophenethyl)-2-chloro-N-methylacetamide can be compared with other similar compounds, such as:

    N-(4-Bromophenethyl)-N-methylacetamide: Lacks the chloro group, which may result in different reactivity and biological activity.

    N-(4-Bromophenethyl)-2-chloroacetamide: Lacks the methyl group, which may affect its solubility and interaction with biological targets.

    N-(4-Bromophenethyl)-2-chloro-N-ethylacetamide: Contains an ethyl group instead of a methyl group, potentially altering its pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(4-bromophenyl)ethyl]-2-chloro-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c1-14(11(15)8-13)7-6-9-2-4-10(12)5-3-9/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLXXWOLWMANBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=C(C=C1)Br)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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